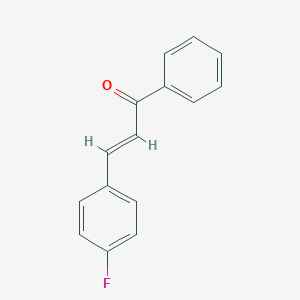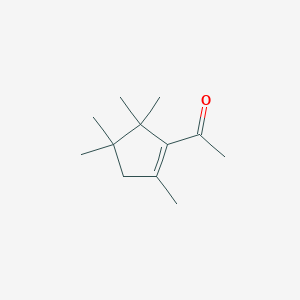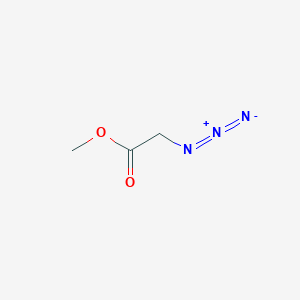
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione, also known as compound 1, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicine.
作用機序
The mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 involves its ability to modulate various signaling pathways in cells. For example, in cancer cells, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In diabetic cells, it regulates glucose metabolism by activating AMPK and inhibiting GSK3β. Inflammatory responses are suppressed by inhibiting the NF-κB signaling pathway.
生化学的および生理学的効果
Compound 1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase IIα, aldose reductase, and COX-2. Additionally, it has been found to regulate the expression of various proteins involved in cell cycle regulation, apoptosis, and inflammation. Physiologically, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 has been shown to reduce tumor growth, improve glucose tolerance, and reduce inflammation in animal models.
実験室実験の利点と制限
One advantage of using (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 in lab experiments is its relatively simple synthesis method, which allows for easy production of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione. Additionally, its diverse range of potential applications makes it a useful tool for studying various diseases. However, one limitation is that the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione has low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1. One area of interest is the development of more efficient synthesis methods to increase the yield of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione. Additionally, further research is needed to fully understand the mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the safety and toxicity of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione in humans.
合成法
Compound 1 can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with 4-methylphenylacetic acid, followed by the reduction of the resulting (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione and subsequent oxidation. The final product is then isolated through column chromatography.
科学的研究の応用
Compound 1 has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Research has shown that (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to have anti-diabetic effects by regulating glucose metabolism and insulin signaling pathways. Furthermore, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
特性
CAS番号 |
139266-58-3 |
|---|---|
製品名 |
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione |
分子式 |
C19H15BrO4 |
分子量 |
387.2 g/mol |
IUPAC名 |
(1Z,5Z)-1-(4-bromophenyl)-1,6-dihydroxy-6-(4-methylphenyl)hexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C19H15BrO4/c1-12-2-4-13(5-3-12)16(21)10-18(23)19(24)11-17(22)14-6-8-15(20)9-7-14/h2-11,21-22H,1H3/b16-10-,17-11- |
InChIキー |
HDNJOIHPXMXFKE-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(/C2=CC=C(C=C2)Br)\O)/O |
SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O |
正規SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O |
同義語 |
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene -1,6-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



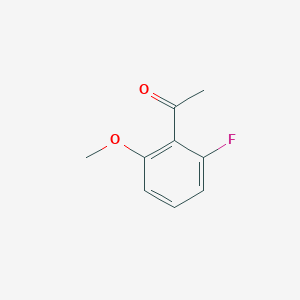
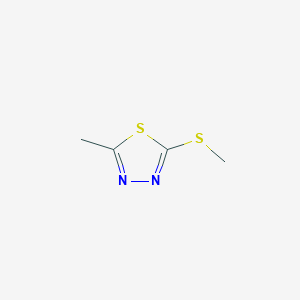
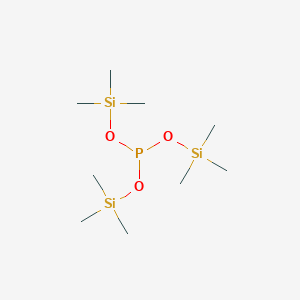
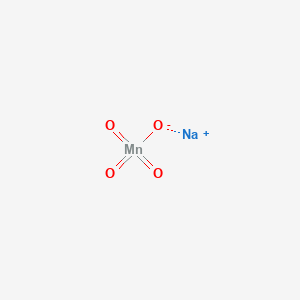

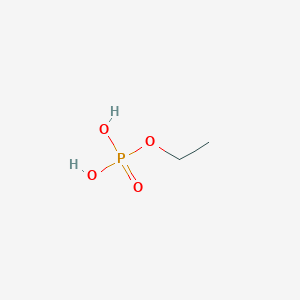
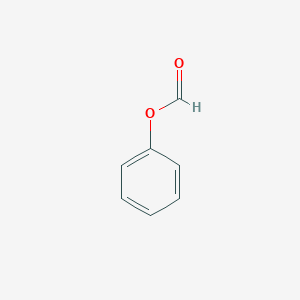
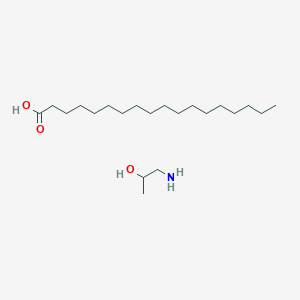
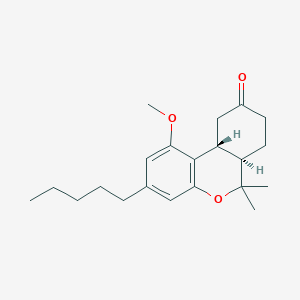
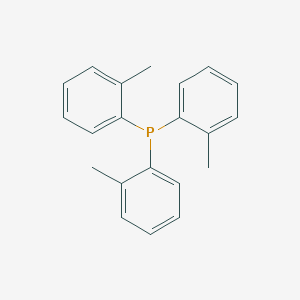
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
